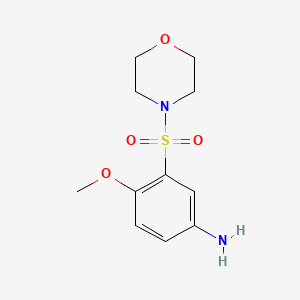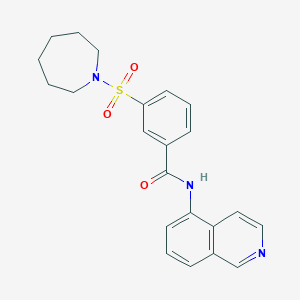![molecular formula C12H19NO2 B2768183 N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide CAS No. 2361641-69-0](/img/structure/B2768183.png)
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide, also known as CP-544326, is a synthetic compound that has been extensively researched for its potential therapeutic applications.
Mecanismo De Acción
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide works by selectively inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that have anti-inflammatory and analgesic properties. By inhibiting FAAH, N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties and to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide for lab experiments is its specificity for FAAH inhibition. This allows for the selective study of the effects of increased endocannabinoid levels without affecting other biochemical pathways. One of the limitations of N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide include studying its potential therapeutic applications in humans, particularly in the treatment of inflammatory and neuropathic pain, anxiety, and depression. Other potential areas of research include the study of its effects on the endocannabinoid system and the development of more soluble forms of the compound for easier administration in experimental settings.
Conclusion:
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. Its ability to selectively inhibit FAAH and increase endocannabinoid levels has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, as well as reduce anxiety and depression-like behaviors in animal models. While there are limitations to its use in experimental settings, N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide holds promise for future research in the field of pharmacology.
Métodos De Síntesis
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-cyclopropyl-1,3-propanediol with oxalyl chloride to form 2-cyclopropylidene-1,3-dioxolane-4-carboxylic acid chloride. The second step involves the reaction of the resulting compound with N-methyl-N-(trimethylsilyl)acetamide to form 2-cyclopropylidene-1,3-dioxolane-4-carboxamide. The final step involves the reaction of the resulting compound with propargyl bromide to form N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide has been extensively researched for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-10-7-11(10)9-3-5-15-6-4-9/h2,9-11H,1,3-8H2,(H,13,14)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESUFCAPQWAFV-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1C[C@H]1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)
![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

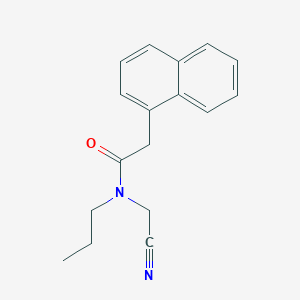
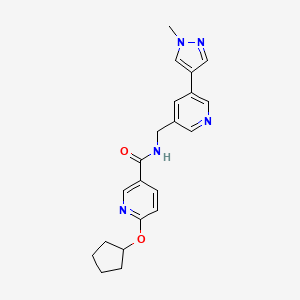
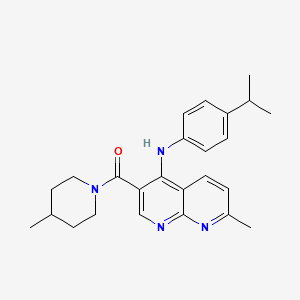

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
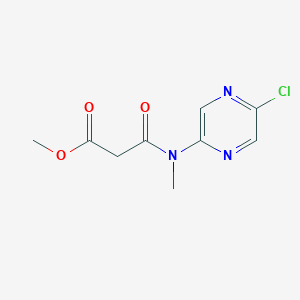
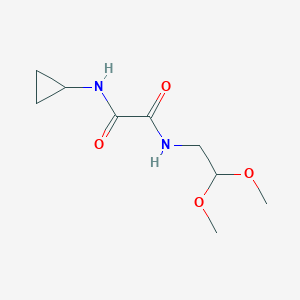

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
